molecular formula C18H14Cl2N2O3 B5964605 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE

Cat. No.: B5964605
M. Wt: 377.2 g/mol
InChI Key: KKQVCVSXYMAOPD-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy derivative.

    Coupling with furamide: The phenoxy intermediate is then coupled with 2-furamide under suitable conditions, often involving a base and a coupling reagent.

    Introduction of the pyridyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated products.

Scientific Research Applications

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FUROIC ACID
  • 3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID

Uniqueness

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-11-8-13(3-5-15(11)20)24-10-14-4-6-16(25-14)18(23)22-17-7-2-12(19)9-21-17/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQVCVSXYMAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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